molecular formula C8H10ClNO B024689 5-(Chloromethyl)-2-ethoxypyridine CAS No. 101990-71-0

5-(Chloromethyl)-2-ethoxypyridine

Cat. No. B024689
M. Wt: 171.62 g/mol
InChI Key: AVPYKWBMFYRNSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chloro-ethoxypyridine compounds involves multiple steps, including the preparation of 5-chloro-2,4-dihydroxypyridine derivatives and their subsequent modification to introduce ethoxypyridine groups. The reactivity of these compounds towards different reagents like bromine, hydrobromic, and hydrochloric acid has been examined, providing insights into their chemical behavior and potential for further functionalization (Kolder & Hertog, 2010).

Molecular Structure Analysis

The structural analysis of chloro-ethoxypyridine derivatives has been facilitated by various spectroscopic techniques, including 1H NMR and IR, confirming the presence of chloromethyl and ethoxypyridine groups and elucidating their precise structural placements within the pyridine ring. This structural information is crucial for understanding the compound's reactivity and designing subsequent synthetic steps (Xia Liang, 2007).

Chemical Reactions and Properties

The compound participates in various chemical reactions, leveraging its chloromethyl and ethoxypyridine functionalities. These reactions include nucleophilic substitution, where the chloromethyl group can be replaced by other nucleophiles, and the potential for further functionalization through reactions involving the ethoxy group. These properties highlight the compound's versatility in organic synthesis (Mittelbach et al., 1988).

Safety And Hazards

The safety and hazards associated with “5-(Chloromethyl)-2-ethoxypyridine” are not explicitly mentioned in the available literature. However, chloromethyl compounds can be hazardous and require careful handling1314151617.


Future Directions

The future directions for “5-(Chloromethyl)-2-ethoxypyridine” are not explicitly mentioned in the available literature. However, chloromethyl compounds are often used in the synthesis of various chemical products, suggesting potential applications in chemical industries181119.


Please note that the information provided is based on the available literature and may not be fully accurate or complete for “5-(Chloromethyl)-2-ethoxypyridine”. Further research and studies are needed to provide a more comprehensive understanding of this compound.


properties

IUPAC Name

5-(chloromethyl)-2-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPYKWBMFYRNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441344
Record name 5-(CHLOROMETHYL)-2-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-ethoxypyridine

CAS RN

101990-71-0
Record name 5-(Chloromethyl)-2-ethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101990-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(CHLOROMETHYL)-2-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(6-Ethoxypyridin-3-yl)methanol (1.0 g, 6.5 mmol) was dissolved in methylene chloride (20 mL), and triethylamine (1.8 mL, 13 mmol) was added. The reaction mixture was cooled in an ice bath and methanesulfonyl chloride (0.67 mL, 8.6 mmol, Aldrich, Cat. 471259) was slowly added. The reaction mixture was stirred for 2 hours and then the reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried with MgSO4, and concentrated. The residue was purified by flash chromatograph on a silica gel column using 20% Ethyl acetate in hexane as eluent to afford the desired compound. LCMS (M+H)+: m/z=172.2.
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0.67 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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